(Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chloroanilino)prop-2-enal
Overview
Description
(Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chloroanilino)prop-2-enal is an organic compound that features a benzoxazole ring, a chloroaniline moiety, and an enal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chloroanilino)prop-2-enal typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Chloroaniline Moiety: This step may involve the coupling of the benzoxazole intermediate with 4-chloroaniline using a suitable coupling reagent.
Formation of the Enal Group:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the enal group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enal group to an alcohol or alkane.
Substitution: The chloroaniline moiety may participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Compounds with benzoxazole rings are often studied for their catalytic properties in organic reactions.
Materials Science: These compounds can be used in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Pharmacology: The compound may be investigated for its potential as a pharmaceutical agent, particularly for its interactions with biological targets.
Biochemistry: Studies may focus on the compound’s effects on biochemical pathways and its potential as a research tool.
Industry
Dyes and Pigments: Compounds with benzoxazole structures are used in the production of dyes and pigments.
Polymers: These compounds can be incorporated into polymers to modify their properties.
Mechanism of Action
The mechanism of action of (Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chloroanilino)prop-2-enal would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(1,3-benzoxazol-2-yl)-3-(4-fluoroanilino)prop-2-enal: Similar structure with a fluorine atom instead of chlorine.
(Z)-2-(1,3-benzoxazol-2-yl)-3-(4-bromoanilino)prop-2-enal: Similar structure with a bromine atom instead of chlorine.
Uniqueness
The presence of the chloroaniline moiety in (Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chloroanilino)prop-2-enal may impart unique chemical and biological properties compared to its analogs with different halogen substitutions. These differences can affect the compound’s reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chloroanilino)prop-2-enal | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-5-7-13(8-6-12)18-9-11(10-20)16-19-14-3-1-2-4-15(14)21-16/h1-10,18H/b11-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFMUHXISRXMNT-PKNBQFBNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=CNC3=CC=C(C=C3)Cl)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C(=C/NC3=CC=C(C=C3)Cl)/C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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